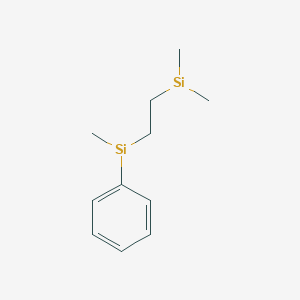
1,1,1,3,3,5,5,7,7,8,8,10,11,11-Tetradecafluoro-2,4,6,9-tetraoxaundec-10-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1,3,3,5,5,7,7,8,8,10,11,11-Tetradecafluoro-2,4,6,9-tetraoxaundec-10-ene is a highly fluorinated organic compound. Fluorinated compounds are known for their unique properties, such as high thermal stability, chemical resistance, and low surface energy. These characteristics make them valuable in various industrial applications, including coatings, lubricants, and pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,3,3,5,5,7,7,8,8,10,11,11-Tetradecafluoro-2,4,6,9-tetraoxaundec-10-ene typically involves multiple steps, including fluorination and ether formation. A common approach might involve the following steps:
Fluorination: Introduction of fluorine atoms into the hydrocarbon backbone using reagents like elemental fluorine (F2) or fluorinating agents such as cobalt trifluoride (CoF3).
Ether Formation: Formation of ether linkages through reactions such as Williamson ether synthesis, where an alkoxide reacts with a halogenated compound.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reagent concentrations. This approach maximizes yield and minimizes by-products.
Analyse Chemischer Reaktionen
Types of Reactions
1,1,1,3,3,5,5,7,7,8,8,10,11,11-Tetradecafluoro-2,4,6,9-tetraoxaundec-10-ene can undergo various chemical reactions, including:
Substitution Reactions: Fluorine atoms can be replaced by other functional groups under specific conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents like nucleophiles (e.g., amines, thiols) can be used under mild conditions.
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions might yield fluorinated amines or thiols, while oxidation could produce fluorinated carboxylic acids.
Wissenschaftliche Forschungsanwendungen
1,1,1,3,3,5,5,7,7,8,8,10,11,11-Tetradecafluoro-2,4,6,9-tetraoxaundec-10-ene has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in the synthesis of other fluorinated compounds.
Biology: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Medicine: Explored for its potential as a contrast agent in medical imaging techniques.
Industry: Utilized in the production of high-performance materials, such as fluoropolymer coatings and lubricants.
Wirkmechanismus
The mechanism of action of 1,1,1,3,3,5,5,7,7,8,8,10,11,11-Tetradecafluoro-2,4,6,9-tetraoxaundec-10-ene depends on its specific application. In drug delivery, for example, its stability and resistance to metabolic degradation allow it to transport active pharmaceutical ingredients to target sites effectively. The molecular targets and pathways involved would vary based on the specific biological or chemical context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Perfluorooctanoic Acid (PFOA): Known for its use in the production of fluoropolymers.
Perfluorooctanesulfonic Acid (PFOS): Used in stain-resistant fabrics and firefighting foams.
Polytetrafluoroethylene (PTFE):
Uniqueness
1,1,1,3,3,5,5,7,7,8,8,10,11,11-Tetradecafluoro-2,4,6,9-tetraoxaundec-10-ene is unique due to its specific combination of fluorine atoms and ether linkages, which confer distinct properties such as enhanced thermal stability and chemical resistance compared to other fluorinated compounds.
Eigenschaften
CAS-Nummer |
191018-25-4 |
|---|---|
Molekularformel |
C7F14O4 |
Molekulargewicht |
414.05 g/mol |
IUPAC-Name |
1-[[difluoro(trifluoromethoxy)methoxy]-difluoromethoxy]-1,1,2,2-tetrafluoro-2-(1,2,2-trifluoroethenoxy)ethane |
InChI |
InChI=1S/C7F14O4/c8-1(9)2(10)22-3(11,12)4(13,14)23-6(18,19)25-7(20,21)24-5(15,16)17 |
InChI-Schlüssel |
RQCRLGGXPSMTBH-UHFFFAOYSA-N |
Kanonische SMILES |
C(=C(F)F)(OC(C(OC(OC(OC(F)(F)F)(F)F)(F)F)(F)F)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


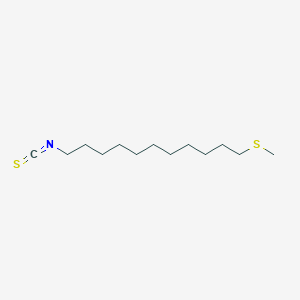

![2-Diazonio-1-[(2-methylprop-2-en-1-yl)oxy]ethen-1-olate](/img/structure/B15163191.png)

![Cyclopenta[c]pyran-1,6-dione, 3,4,4a,5-tetrahydro-7-phenyl-](/img/structure/B15163207.png)
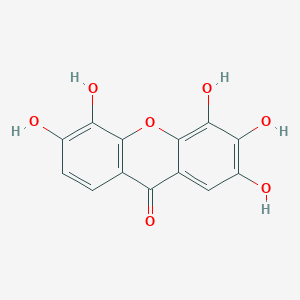
![2-Butanol, 1-[(acetyloxy)methoxy]-3-methyl-3-(phenylmethoxy)-](/img/structure/B15163226.png)
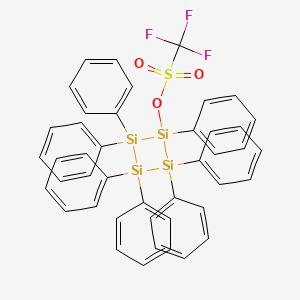
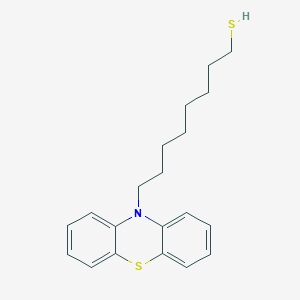
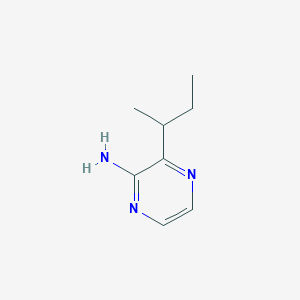

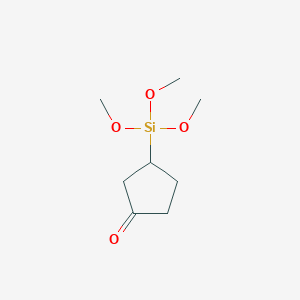
![3-[2-(4-Hydroxyanilino)ethyl]-1,3-benzothiazole-2(3H)-thione](/img/structure/B15163267.png)
